N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide
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Overview
Description
N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide is an organic compound belonging to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring. This specific compound has garnered attention due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolopyridine Core: This involves the cyclization of appropriate precursors to form the pyrrolopyridine core.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Formation of the Benzamide Moiety: This step involves the coupling of the pyrrolopyridine derivative with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrrolopyridine and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an FGFR inhibitor, which is relevant in cancer research.
Mechanism of Action
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds also contain a pyridine ring and exhibit various biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure and are known for their medicinal properties.
Uniqueness
N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide is unique due to its specific structure, which allows it to effectively inhibit FGFRs. This makes it a promising candidate for cancer therapy, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C17H18N4O |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide |
InChI |
InChI=1S/C17H18N4O/c1-11(2)20-17(22)13-5-3-4-6-14(13)21-15-8-10-19-16-12(15)7-9-18-16/h3-11H,1-2H3,(H,20,22)(H2,18,19,21) |
InChI Key |
UKGSVVRJUCCOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC2=C3C=CNC3=NC=C2 |
Origin of Product |
United States |
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